

Application Notes and Protocols for Enzyme-Catalyzed ^{18}O -Labeling of Peptides

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Introduction

Enzyme-catalyzed ^{18}O -labeling is a powerful and cost-effective technique for the relative quantification of proteins in complex biological samples.[1][2] This method relies on the incorporation of heavy oxygen isotopes (^{18}O) from ^{18}O -enriched water (H_2^{18}O) into the C-terminal carboxyl group of peptides during enzymatic digestion.[3][4] The resulting mass shift between labeled and unlabeled peptides allows for their differentiation and relative quantification by mass spectrometry (MS).[3][5] This technique has found widespread application in quantitative proteomics, biomarker discovery, and the analysis of post-translational modifications.[2][5] In drug development, it is a valuable tool for studying pharmacokinetics, and drug metabolism, and for understanding the effects of drugs on the proteome.[6][7][8]

This document provides detailed protocols for the most common enzyme-catalyzed ^{18}O -labeling techniques, summarizes key quantitative data, and illustrates the underlying workflows and mechanisms.

Principle of the Technique

The fundamental principle of enzyme-catalyzed ^{18}O -labeling involves the action of proteases, such as trypsin, in H_2^{18}O . During the hydrolysis of a peptide bond, the enzyme incorporates one ^{18}O atom from the water into the newly formed C-terminal carboxyl group.[9] A subsequent,

reversible, enzyme-catalyzed oxygen exchange reaction can incorporate a second ^{18}O atom, resulting in a total mass shift of +4 Da for a doubly labeled peptide compared to its unlabeled counterpart.[1][3][9] The relative abundance of the labeled and unlabeled peptide pairs in the mass spectrum directly reflects the relative abundance of the corresponding protein in the original samples.

Key Enzymes and Their Characteristics

Several proteases can be used for ^{18}O -labeling, each with distinct characteristics. The choice of enzyme can influence labeling efficiency and the number of incorporated ^{18}O atoms.

Enzyme	Cleavage Site	No. of ^{18}O Atoms Incorporated	Advantages	Disadvantages
Trypsin	C-terminus of Lysine (K) and Arginine (R)	Typically two (+4 Da)	High specificity, widely used, cost-effective.[1]	Can result in incomplete labeling (a mix of +2 and +4 Da species), potential for back-exchange. [3][10]
Lys-C	C-terminus of Lysine (K)	Typically two (+4 Da)	Can be used in combination with trypsin.	Similar to trypsin, can result in incomplete labeling.[4]
Glu-C	C-terminus of Glutamic acid (E) and Aspartic acid (D)	Typically two (+4 Da)	Useful for proteins with few tryptic cleavage sites.	Can also exhibit incomplete labeling.[1][4]
Lys-N	N-terminus of Lysine (K)	One (+2 Da)	Incorporates a single ^{18}O atom, leading to homogenous labeling and simplified data analysis.[11][12][13]	Less commonly used than trypsin.

Experimental Protocols

Here, we provide detailed protocols for ^{18}O -labeling using both in-solution and immobilized trypsin, as well as a protocol for the single-atom labeling method using Lys-N.

Protocol 1: Trypsin-Catalyzed ^{18}O -Labeling (In-Solution)

This protocol describes the labeling of peptides following protein digestion in solution.

1. Protein Extraction and Preparation:

- Extract proteins from two samples (e.g., control and treated) using a suitable lysis buffer.
- Determine the protein concentration of each sample using a standard protein assay.
- Take an equal amount of protein from each sample (e.g., 50 µg).

2. Reduction and Alkylation:

- To denature the proteins and reduce disulfide bonds, add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.
- To alkylate the cysteine residues, add Iodoacetamide (IAA) to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.

3. Protein Digestion (^{16}O Control):

- Dilute the control sample with 50 mM ammonium bicarbonate (in normal H_2^{16}O) to reduce the concentration of denaturants.
- Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio (w/w).
- Incubate overnight at 37°C.

4. ^{18}O -Labeling of the Experimental Sample:

- After reduction and alkylation, precipitate the proteins from the experimental sample using acetone or a similar method to remove the buffer.
- Resuspend the protein pellet in 50 mM ammonium bicarbonate prepared in $>95\%$ H_2^{18}O .
- Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio (w/w).
- Incubate overnight at 37°C to allow for both digestion and ^{18}O -labeling.[\[14\]](#)

5. Enzyme Inactivation and Sample Pooling:

- To prevent back-exchange of the ^{18}O label, it is crucial to inactivate the trypsin. A simple and effective method is to boil the samples for 10 minutes.[\[15\]](#)[\[16\]](#)
- After inactivation, combine the ^{16}O -labeled control and ^{18}O -labeled experimental peptide solutions at a 1:1 ratio.[\[1\]](#)

6. Sample Cleanup:

- Desalt the pooled peptide mixture using a C18 ZipTip or a similar reverse-phase cleanup method to remove salts and other contaminants before MS analysis.[\[14\]](#)

7. LC-MS/MS Analysis:

- Analyze the peptide mixture using a high-resolution mass spectrometer. The relative quantification is performed by comparing the peak intensities of the ^{16}O - and ^{18}O -labeled peptide pairs in the MS1 spectra.[\[17\]](#)

Protocol 2: Post-Digestion ^{18}O -Labeling with Immobilized Trypsin

This protocol minimizes the risk of back-exchange by using immobilized trypsin for the labeling step, which can be easily removed.

1. Protein Preparation and Digestion (for both samples):

- Perform protein extraction, reduction, alkylation, and digestion with free trypsin in H_2^{16}O for both the control and experimental samples as described in Protocol 1 (steps 1-3).
- After digestion, boil both samples for 10 minutes to inactivate the free trypsin.[\[15\]](#)

2. ^{18}O -Labeling of the Experimental Sample:

- Lyophilize the digested experimental sample to dryness.
- Reconstitute the peptides in H_2^{18}O (>95%) buffered to pH 5-6. Adjusting the pH to a slightly acidic range can accelerate the incorporation of the second ^{18}O atom.[\[3\]](#)

- Add immobilized trypsin and incubate at 37°C for 2-4 hours. The use of immobilized trypsin in a micro-spin column can significantly increase the labeling rate.[3]

3. Removal of Immobilized Enzyme:

- Centrifuge the sample to pellet the immobilized trypsin. Carefully collect the supernatant containing the ^{18}O -labeled peptides. This step effectively stops the enzymatic reaction and prevents back-exchange.[15]

4. Sample Pooling and Analysis:

- Combine the ^{16}O -labeled control and the ^{18}O -labeled experimental peptides at a 1:1 ratio.
- Clean up the sample and analyze by LC-MS/MS as described in Protocol 1 (steps 6-7).

Protocol 3: Lys-N-Catalyzed Single ^{18}O Atom Labeling

This protocol is advantageous for achieving homogenous labeling.

1. Protein Preparation:

- Perform protein extraction, reduction, and alkylation as described in Protocol 1 (steps 1-2).

2. Digestion and ^{18}O -Labeling:

- For the experimental sample, resuspend the protein in a buffer with a pH ≥ 9.5 prepared in H_2^{18}O .[11]
- Add peptidyl-Lys metalloendopeptidase (Lys-N) and incubate to allow for digestion and the incorporation of a single ^{18}O atom.
- For the control sample, perform the digestion in a similar buffer prepared with H_2^{16}O .

3. Enzyme Inactivation and Sample Processing:

- Inactivate the Lys-N enzyme according to the manufacturer's instructions, typically by acidification.

- Combine the labeled and unlabeled samples, perform sample cleanup, and analyze by LC-MS/MS as described in Protocol 1 (steps 6-7).

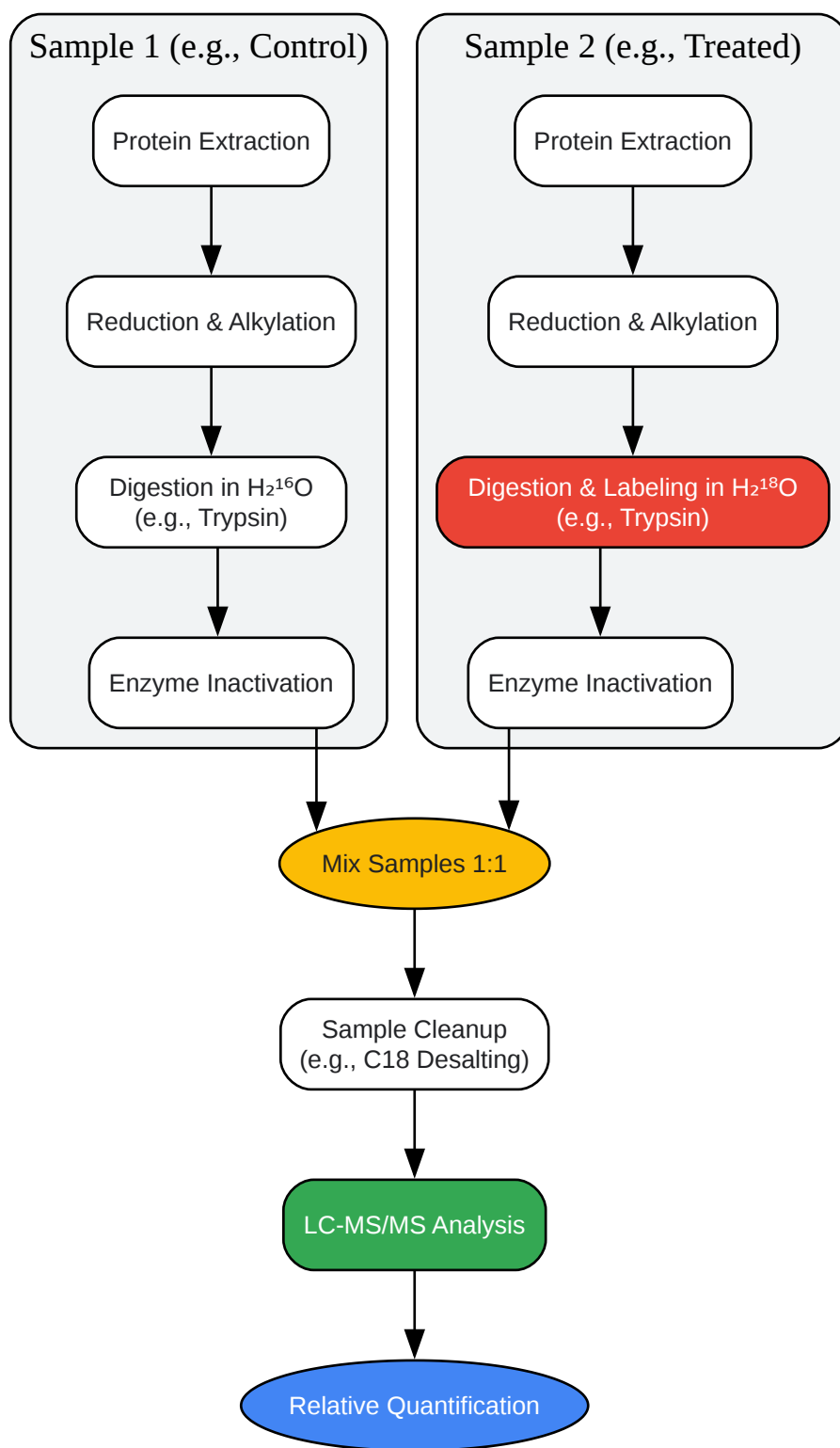
Quantitative Data Summary

The efficiency and reliability of ^{18}O -labeling can be influenced by the chosen protocol.

Parameter	In-Solution Trypsin	Immobilized Trypsin	Lys-N
Labeling Efficiency	Variable, dependent on peptide sequence and reaction time. [10] [18]	Generally higher and more uniform due to optimized conditions. [3]	High, leads to homogenous single ^{18}O incorporation. [11] [12]
Potential for Back-Exchange	Higher, requires effective enzyme inactivation (e.g., boiling). [15] [16]	Minimal, as the enzyme is physically removed. [3] [15]	Low, especially after enzyme inactivation.
Sample Recovery	Nearly 100%. [1]	Can be lower (~70%) due to non-specific binding to the immobilized support. [15]	High, similar to in-solution methods.
Data Complexity	Higher, due to the potential for a mixture of unlabeled, single-labeled, and double-labeled species. [3]	Lower, with more complete double labeling.	Lowest, with predominantly single-labeled species, simplifying quantification. [11]

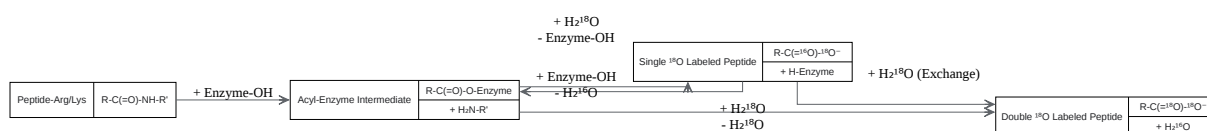
Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the chemical mechanism of labeling.



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General workflow for comparative proteomics using enzyme-catalyzed ^{18}O -labeling.



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Mechanism of trypsin-catalyzed two-oxygen ^{18}O incorporation.

Applications in Drug Development

Enzyme-catalyzed ^{18}O -labeling is a versatile tool in the pharmaceutical industry.

- **Quantitative Proteomics:** It enables the large-scale, relative quantification of protein expression changes in response to drug treatment, helping to identify drug targets and off-target effects.[\[17\]](#)[\[19\]](#)
- **Biomarker Discovery:** By comparing the proteomes of healthy and diseased states, or pre- and post-treatment samples, this technique can aid in the discovery of potential biomarkers for disease diagnosis, prognosis, and drug response.
- **Analysis of Post-Translational Modifications (PTMs):** The method can be adapted to quantify changes in PTMs, such as phosphorylation, which are often critical in drug action and signaling pathways.[\[3\]](#)
- **Drug Metabolism Studies:** A variation of this technique uses $^{18}\text{O}_2$ gas during in vitro drug metabolism studies with liver microsomes. This allows for the stable incorporation of ^{18}O into drug metabolites, facilitating their confident identification and structural elucidation, which is crucial for understanding a drug's metabolic fate.[\[20\]](#)

Troubleshooting

- **Incomplete Labeling:** This can be caused by insufficient incubation time, suboptimal pH, or the inherent properties of certain peptide sequences.[\[3\]](#)[\[10\]](#) To improve labeling, one can

extend the incubation time, adjust the pH, or use immobilized enzymes which can drive the reaction to completion.[3]

- Back-Exchange: Residual active protease after labeling can catalyze the exchange of ^{18}O for ^{16}O from the aqueous solution, leading to inaccurate quantification.[16] Thorough enzyme inactivation by boiling or the use of immobilized enzymes that can be physically removed are effective countermeasures.[15][16]
- Sample Loss: When using immobilized enzymes, non-specific binding can lead to sample loss, which is a concern for low-abundance samples.[15] In such cases, the in-solution method with a robust inactivation step may be preferable.

Conclusion

Enzyme-catalyzed ^{18}O -labeling is a simple, yet powerful and versatile technique for quantitative proteomics. Its cost-effectiveness and applicability to a wide range of biological samples make it an attractive alternative to other labeling methods. By carefully selecting the enzyme and optimizing the protocol, researchers in academia and the pharmaceutical industry can obtain reliable and accurate quantitative data to advance their understanding of complex biological systems and accelerate the drug development process.

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